Chlorure de tubocurarine

Vue d'ensemble

Description

Le chlorure de tubocurarine est un alcaloïde benzylisoquinoléine naturel dérivé de l’écorce de la plante sud-américaine Chondrodendron tomentosum . Historiquement, il était connu pour son utilisation comme poison de flèche par les indigènes d’Amérique du Sud . Au milieu du XXe siècle, le this compound était utilisé conjointement avec des anesthésiques pour assurer la relaxation musculaire squelettique pendant les interventions chirurgicales ou la ventilation mécanique . Des alternatives plus sûres l’ont largement remplacé dans les milieux cliniques .

Mécanisme D'action

Le chlorure de tubocurarine exerce ses effets bloquants neuromusculaires en inhibant l’activité de l’acétylcholine au niveau des récepteurs nicotiniques post-synaptiques . Il agit comme un antagoniste compétitif réversible, réduisant la probabilité d’activation par l’acétylcholine et empêchant la dépolarisation des nerfs affectés . Ce mécanisme distingue le this compound des autres agents bloquants neuromusculaires et le classe comme un bloquant neuromusculaire non dépolarisant .

Composés Similaires :

Cisatracurium : Un bloquant neuromusculaire non dépolarisant avec une durée d’action plus courte et moins d’effets secondaires par rapport au this compound.

Unicité : Le this compound est unique en raison de son importance historique en tant que l’un des premiers alcaloïdes du curare identifiés et de son rôle dans le développement des agents bloquants neuromusculaires modernes . Bien qu’il ait été largement remplacé par des alternatives plus sûres, il reste un composé important dans l’étude de la pharmacologie neuromusculaire .

Applications De Recherche Scientifique

Tubocurarine chloride has been extensively studied for its applications in various fields:

Analyse Biochimique

Biochemical Properties

Tubocurarine chloride plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the nicotinic acetylcholine receptor (nAChR). Tubocurarine chloride acts as an antagonist for the nAChR, meaning it blocks the receptor site from acetylcholine . This interaction is competitive and reversible .

Cellular Effects

The effects of Tubocurarine chloride on cells are primarily related to its neuromuscular blocking activity. It prevents depolarization of the affected nerves by reducing the probability of activation via acetylcholine . This action leads to muscle relaxation and paralysis .

Molecular Mechanism

The molecular mechanism of action of Tubocurarine chloride involves its binding to post-synaptic nicotinic receptors. It exerts a reversible competitive antagonistic effect at these receptors, reducing the probability of activation via acetylcholine by repeatedly associating and dissociating from these receptors . In doing so, Tubocurarine chloride prevents depolarization of the affected nerves .

Temporal Effects in Laboratory Settings

The paralytic action of Tubocurarine chloride is transient due to rapid redistribution and is not primarily related to the rate of metabolism or rate of excretion . Its clinical use was limited by its relatively long duration of action (30-60 minutes) .

Dosage Effects in Animal Models

In animal studies, the effects of Tubocurarine chloride vary with different dosages. Small amounts produce transient skeletal muscular paralysis, while intramuscular injections of about three times this amount produce a comparable intensity of effect with longer duration of action .

Metabolic Pathways

It is known that it acts as an antagonist for the nicotinic acetylcholine receptor, which plays a crucial role in the nervous system .

Transport and Distribution

Tubocurarine chloride is distributed universally in the body . It does not have any increased localization at neuromuscular junctions .

Subcellular Localization

Given its mechanism of action, it is likely to be found at the neuromuscular junction where it exerts its effects .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorure de tubocurarine peut être synthétisé par divers procédés chimiques. Une méthode courante consiste à extraire l’alcaloïde de la plante Chondrodendron tomentosum, suivie d’une purification et d’une conversion en sa forme chlorure . Le processus de synthèse implique généralement l’utilisation d’alcool acide pour l’extraction et les étapes de purification ultérieures .

Méthodes de Production Industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales, suivie d’une synthèse chimique pour garantir la pureté et la constance. Le processus comprend des étapes telles que l’extraction avec de l’alcool acide, la purification et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorure de tubocurarine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles en milieu basique ou acide.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de la Recherche Scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Comparaison Avec Des Composés Similaires

Cisatracurium: A non-depolarizing neuromuscular blocker with a shorter duration of action and fewer side effects compared to tubocurarine chloride.

Uniqueness: Tubocurarine chloride is unique due to its historical significance as one of the first identified curare alkaloids and its role in the development of modern neuromuscular blocking agents . Despite being largely replaced by safer alternatives, it remains an important compound in the study of neuromuscular pharmacology .

Propriétés

Numéro CAS |

6989-98-6 |

|---|---|

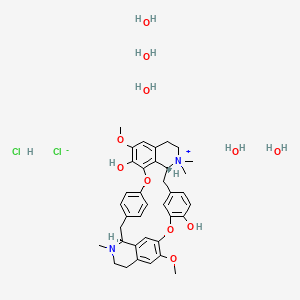

Formule moléculaire |

C37H42Cl2N2O6 |

Poids moléculaire |

681.6 g/mol |

Nom IUPAC |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

Clé InChI |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

SMILES isomérique |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Apparence |

Solid powder |

melting_point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

Key on ui other cas no. |

57-94-3 6989-98-6 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.